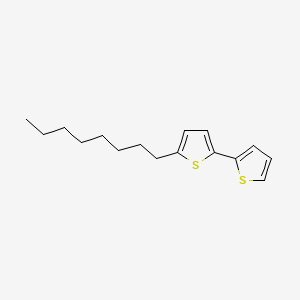

5-n-Octyl-2,2'-bithiophene

Description

Significance in Organic Semiconductor Science

5-n-Octyl-2,2'-bithiophene serves as a fundamental building block for more complex organic semiconductors and conductive polymers. chemimpex.com Its extended π-conjugated system, a characteristic feature of oligothiophenes, is the basis for its remarkable charge transport capabilities. chemimpex.com This property is essential for the functioning of various organic electronic devices. Researchers utilize this compound in the synthesis of larger, more complex molecules and polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chemimpex.comjuniperpublishers.com The presence of the octyl group not only improves processability but can also influence the molecular packing in thin films, which in turn affects the performance of the final device. The versatility and favorable electronic properties of this compound make it a key material in the ongoing research and development of flexible, lightweight, and cost-effective organic electronics. chemimpex.com

Role of Oligothiophenes in Conjugated Systems

Oligothiophenes, including this compound, are a significant class of conjugated systems that have been extensively studied over the past decade. rsc.org They are essentially short chains of repeating thiophene (B33073) units. These molecules are not only valuable as models for understanding the structure-property relationships in their polymer counterparts, polythiophenes, but they also have a wide range of applications in organic electronics. researchgate.net A key advantage of oligothiophenes is their well-defined molecular structure, which allows for a high degree of molecular and crystalline ordering. rsc.org This structural order is critical for efficient charge transport.

The electronic and optical properties of oligothiophenes are closely related to the length of the conjugated chain. researchgate.net As the number of thiophene units increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally decreases. academie-sciences.fr This tunability of the bandgap is a crucial aspect of designing materials for specific electronic applications. researchgate.net The introduction of substituents, such as the n-octyl group in this compound, can further modify these properties by influencing the molecular architecture and intermolecular interactions. beilstein-journals.org These well-defined small molecules are instrumental in establishing clear structure-property relationships, providing valuable insights for the design of new and improved optoelectronic materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-octyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEIXHZLTHTEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719959 | |

| Record name | 5-Octyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93164-73-9 | |

| Record name | 5-Octyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 N Octyl 2,2 Bithiophene and Its Derivatives

Lithiation and Halogenation Approaches in Bithiophene Functionalization

Lithiation is a foundational strategy for the functionalization of thiophene (B33073) and bithiophene rings. The process typically involves the deprotonation of the most acidic proton, which in 2,2'-bithiophene (B32781) is at the 5- and 5'-positions, using a strong organolithium base like n-butyllithium (n-BuLi). This creates a highly reactive 5-lithio-2,2'-bithiophene intermediate. nih.gov This intermediate serves as a powerful nucleophile that can react with a variety of electrophiles to introduce functional groups. nih.gov

For instance, quenching the lithiated species with an alkyl halide, such as 1-bromooctane, would install the n-octyl chain at the 5-position. Alternatively, reacting 5-lithio-2,2'-bithiophene with iodine or N-bromosuccinimide (NBS) yields 5-iodo- or 5-bromo-2,2'-bithiophene (B1298648), respectively. nih.govmdpi.com These halogenated bithiophenes are versatile precursors for subsequent cross-coupling reactions.

The selectivity of lithiation can be influenced by directing groups. For example, the presence of a strong electron-withdrawing fluorine atom can direct lithiation specifically to an adjacent position. rsc.org The reaction conditions, particularly temperature, are critical; these reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions. mdpi.com

A general pathway for the synthesis of 5-substituted 2,2'-bithiophenes via lithiation is shown below:

Step 1: Lithiation: 2,2'-Bithiophene reacts with n-BuLi in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperature to form 5-lithio-2,2'-bithiophene. nih.gov

Step 2: Functionalization/Halogenation: The lithiated intermediate is reacted with an electrophile (e.g., I₂, NBS, or an alkyl halide) to yield the desired 5-substituted product. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Bithiophene Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C bonds necessary for synthesizing complex bithiophene derivatives and polymers. Palladium-catalyzed reactions, in particular, are widely employed. xisdxjxsu.asia

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide or triflate, catalyzed by a palladium(0) complex. unimib.it For bithiophene synthesis, this typically involves reacting a stannylated thiophene or bithiophene with a halogenated coupling partner. For example, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) is a common monomer used in Stille polymerization to create alternating copolymers. ossila.com This monomer can be reacted with various dibromo-aromatic compounds to yield high-molecular-weight polymers for electronic applications. ossila.com The synthesis of an octithiophene, a longer oligomer, has been achieved through a sequence involving Stille coupling between a stannylated thiophene bearing octyl groups and a brominated bithiophene derivative. mdpi.com

| Bithiophene Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo nih.govmdpi.comphenanthroline-1,3,6,8(2H,7H)-tetrone | Pd(PPh₃)₄ | n-type conjugated polymer (PNDI2OD-T2) | ossila.com |

| Stannylated bithiophene | Brominated quaterthiophene | Pd(PPh₃)₄ / DMF, 100 °C | Octithiophene oligomer | mdpi.com |

| 5,5'-dibromo-2,2'-bithiophenes | Appropriate comonomers | Palladium-based catalysts | Conjugated polymers | researchgate.net |

The Suzuki-Miyaura coupling reaction is another cornerstone of C-C bond formation, pairing an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. numberanalytics.com This method is valued for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. numberanalytics.combath.ac.uk In the context of bithiophenes, a common strategy is to couple a thiophene-boronic acid with a bromo-thiophene. For example, monomers end-capped with thienyl units have been prepared in excellent yields by coupling various di-halo aryls with 3-hexylthiophene-2-boronic acid pinacol (B44631) ester under Suzuki-Miyaura conditions. rsc.org The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. xisdxjxsu.asianumberanalytics.com

| Organoboron Reactant | Organohalide Partner | Catalyst/Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-hexylthiophene-2-boronic acid pinacol ester | Various di-halo aryls/heteroaryls | Pd(PPh₃)₄ / K₂CO₃ | π-spacered thiophene comonomers | rsc.org |

| Aryl boronates | Aryl halides | Palladium catalyst / Base | Bithiophene-based cruciforms | researchgate.net |

| Arylboronic acid | Aryl halide | Pd(0) complex / Base (e.g., NaOH, KOH) | Bi-aryl compounds | numberanalytics.combath.ac.uk |

Direct Heteroarylation Polymerization (DHAP) Routes for Bithiophene-Flanked Monomers

Direct Heteroarylation Polymerization (DHAP) has emerged as a more atom-economical alternative to traditional cross-coupling polymerizations like Stille and Suzuki. This method forms C-C bonds by directly coupling a C-H bond with a C-halogen bond, avoiding the need to pre-functionalize one of the monomers into an organometallic species. rsc.org For polymers involving 5-n-octyl-2,2'-bithiophene units, DHAP typically involves reacting a dibromo-aromatic monomer with a bithiophene-flanked monomer where the terminal C-H bonds at the 5- and 5'-positions of the bithiophene units are activated for coupling. nih.govacs.org

The success of DHAP is highly dependent on the reactivity of the C-H bond. Studies using Density Functional Theory (DFT) have shown that the energy required to abstract the α-protons from the bithiophene unit is a key factor. nih.govacs.org This energy is influenced by the electron-withdrawing strength of the central aromatic core flanked by the bithiophene units. acs.orgacs.org For instance, the α-proton on a naphthalene (B1677914) diimide (NDI) substituted 2,2'-bithiophene is more favorable to abstract compared to that from a pristine 2,2'-bithiophene. rsc.org

| Monomer | Energy for α-proton abstraction (kcal/mol) | Note | Reference |

|---|---|---|---|

| Pristine 2,2'-bithiophene | 0.0 | Reference value | nih.govacs.org |

| Naphthalene diimide substituted 2,2'-bithiophene | -2.6 | More favorable abstraction than pristine bithiophene | rsc.org |

| Pristine 2,2'-bithiophene (β-proton) | 10.0 | β-proton abstraction is significantly less favorable | nih.govacs.org |

Electropolymerization Techniques for Bithiophene-Based Films

Electropolymerization is a powerful technique for synthesizing conjugated polymer films directly onto a conductive substrate, which acts as the working electrode in an electrochemical cell. rsc.org The process involves the electrochemical oxidation of the monomer, such as 2,2'-bithiophene or its derivatives, at a specific potential. This oxidation generates radical cations that couple to form the polymer film on the electrode surface. winona.edu

The oxidation potential required for polymerization depends on the monomer structure. 2,2'-bithiophene polymerizes at a lower potential (around +1.2 V) than thiophene itself (around +1.6 V). winona.eduacs.org Introducing a small amount of 2,2'-bithiophene into a thiophene polymerization system can significantly increase the polymerization rate and lower the required potential. dtic.mil Symmetrically functionalized derivatives like 3,3'-dialkylsulfanyl-2,2'-bithiophenes have been shown to exhibit excellent film-forming behavior upon electropolymerization, with monomer oxidation potentials around 1.10 V. acs.org This technique allows for the creation of uniform thin films without the need for catalysts. rsc.org

| Monomer | Oxidation Potential (vs Ag/AgCl) | Polymerization Method | Result | Reference |

|---|---|---|---|---|

| Thiophene | ~1.6 V | Cyclic Voltammetry | Polythiophene film formation | winona.edu |

| 2,2'-bithiophene | ~1.0-1.2 V | Cyclic Voltammetry | Poly(bithiophene) film formation | winona.eduacs.org |

| 3,3'-dialkylsulfanyl-2,2'-bithiophenes | ~1.10 V | Potentiodynamic / Galvanostatic | Stable, electroactive polymer films | acs.org |

| Thiophene with 2,2'-bithiophene additive | Lowered potential | Cyclic Voltammetry | Increased rate of polymerization | dtic.mil |

Functionalization Strategies at Specific Positions (e.g., 5-substitution)

Achieving regioselective functionalization at specific positions on the bithiophene core is critical for tuning the electronic and physical properties of the final material. The 5- and 5'-positions are the most reactive sites for electrophilic substitution and lithiation. nih.gov

As discussed in section 2.1, direct lithiation of 2,2'-bithiophene followed by quenching with an electrophile is a primary method for introducing substituents at the 5-position. nih.gov This allows for the synthesis of key intermediates like 5-bromo-2,2'-bithiophene and 5-iodo-2,2'-bithiophene, which are essential for cross-coupling reactions. nih.govmdpi.com

However, substitution at other positions, such as the 4-position, can also be achieved. For example, the electrophilic bromination of an N-(2-Octyldodecyl)-3,3'-bithiophene-2,2'-dicarboximide derivative was found to occur preferentially at the 4-position. researchgate.net This regioselectivity was attributed to the stabilization of the substitution intermediate by an intramolecular hydrogen bond. researchgate.net Such strategies, which leverage the electronic nature of existing substituents and intramolecular interactions, provide sophisticated control over the final molecular architecture.

| Starting Material | Reagents/Conditions | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| 2,2'-bithiophene | 1. n-BuLi, THF, -78°C; 2. I₂ | 5 | 5-iodo-2,2'-bithiophene | nih.gov |

| 2,2'-bithiophene | 1. n-BuLi, THF, -78°C; 2. Tosyl azide | 5 | 5-azido-2,2'-bithiophene (in situ) | nih.gov |

| N-(2-Octyldodecyl)-3,3'-bithiophene-2,2'-dicarboximide | Liquid Br₂, FeCl₃, Chloroform, reflux | 4 (preferentially) | N-(2-Octyldodecyl)-4-bromo-3,3'-bithiophene-2,2'-dicarboximide | researchgate.net |

| 2,5-dibromo-3-hexyl-4-fluorothiophene | n-BuLi then H₂O | 5 | 2-bromo-3-hexyl-4-fluorothiophene (via selective lithiation) | rsc.org |

Synthesis of 5-Iodo-2,2'-bithiophene Precursors

The introduction of an iodine atom at the 5-position of the 2,2'-bithiophene core is a critical step, creating a versatile precursor for subsequent cross-coupling reactions. Methodologies for this transformation typically involve either the direct iodination of a metalated bithiophene or a halogen exchange reaction.

One primary route begins with the selective lithiation of 2,2'-bithiophene. mdpi.com This is achieved by reacting 2,2'-bithiophene with n-butyllithium (n-BuLi) to form 5-lithio-2,2'-bithiophene. mdpi.com This intermediate is then quenched with an iodine source to yield 5-iodo-2,2'-bithiophene. mdpi.com This process is highly selective, with minimal formation of the di-iodinated byproduct. mdpi.com

An alternative and efficient method is the copper-catalyzed Finkelstein reaction, which converts the more readily available 5-bromo-2,2'-bithiophene into its iodo-counterpart. beilstein-journals.org This reaction is carried out by heating the bromo-derivative with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst and a stabilizing ligand such as N,N'-dimethylethane-1,2-diamine. beilstein-journals.org This approach offers high yields and serves as an excellent alternative to direct iodination. beilstein-journals.org

Table 1: Synthesis of 5-Iodo-2,2'-bithiophene

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2'-Bithiophene | 1. n-BuLi 2. Iodine | 5-Iodo-2,2'-bithiophene | High Selectivity | mdpi.com |

Synthesis of 5-Ethynyl-2,2'-bithiophene (B3059511) and Alkynyl Derivatives

The introduction of an ethynyl (B1212043) group is most commonly achieved via Sonogashira cross-coupling reactions, utilizing the 5-iodo-2,2'-bithiophene precursor. mdpi.commdpi.com A widely used strategy involves coupling the iodobithiophene with a silyl-protected acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA). mdpi.com This reaction is catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0), and co-catalyzed by copper(I) iodide in a basic solvent mixture like toluene (B28343) and diisopropylamine. mdpi.com The resulting silyl-protected ethynylbithiophene is then deprotected, typically using a base like potassium hydroxide (B78521) in a tetrahydrofuran/methanol mixture, to afford the terminal alkyne, 5-ethynyl-2,2'-bithiophene. mdpi.com

Direct coupling with acetylene gas is also a viable, modern approach. mdpi.com Furthermore, the terminal alkyne 5-ethynyl-2,2'-bithiophene is a versatile building block for creating more complex alkynyl derivatives. A notable example is its homocoupling to produce symmetrical diynes. mdpi.comresearchgate.net For instance, the synthesis of 1,4-bis(2,2'-bithiophen-5-yl)buta-1,3-diyne can be achieved with high efficiency through a copper and palladium-catalyzed reaction in the presence of an alkyl iodide, such as ethyl iodide. mdpi.comresearchgate.net This method has been shown to be very effective, yielding the desired diyne in high purity. mdpi.com Another key derivative, 1,2-bis(2,2'-bithiophen-5-yl)acetylene, is synthesized by the palladium- and copper-catalyzed reaction of 5-iodo-2,2'-bithiophene with a stream of acetylene gas. mdpi.com

Table 2: Synthesis of 5-Ethynyl-2,2'-bithiophene and Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5,5'-Diiodo-2,2'-bithiophene | 1. Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Toluene/i-Pr₂NH, rt, 24 h 2. KOH, THF/MeOH, rt, 16 h | 5,5'-Diethynyl-2,2'-bithiophene | 99% (Step 1), 89% (Step 2) | mdpi.com |

| 5-Iodo-2,2'-bithiophene | Acetylene gas, [PdCl₂(PPh₃)₂], CuI, Triethylamine, Acetone, rt, 6 h | 1,2-Bis(2,2'-bithiophen-5-yl)acetylene | - | mdpi.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Iodo-2,2'-bithiophene |

| 2,2'-Bithiophene |

| 5-Ethynyl-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophen-5-yl)acetylene |

| 1,4-bis(2,2'-bithiophen-5-yl)buta-1,3-diyne |

| 5-lithio-2,2'-bithiophene |

| n-butyllithium |

| Iodine |

| 5-bromo-2,2'-bithiophene |

| Sodium iodide |

| Copper(I) iodide |

| N,N'-dimethylethane-1,2-diamine |

| 1,4-dioxane |

| Trimethylsilylacetylene |

| Tetrakis(triphenylphosphine)palladium(0) |

| Toluene |

| Diisopropylamine |

| Potassium hydroxide |

| Tetrahydrofuran |

| Methanol |

| 5,5'-Diiodo-2,2'-bithiophene |

| 5,5'-Diethynyl-2,2'-bithiophene |

| Acetylene |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Triethylamine |

| Acetone |

Polymerization Mechanisms and Conjugated Polymer Design

Oxidative Polymerization for Poly(5-n-Octyl-2,2'-bithiophene)

Oxidative polymerization is a common method for synthesizing polythiophenes. While the direct oxidative polymerization of this compound to form its corresponding homopolymer, poly(this compound), is not as extensively documented as that of its 3-alkylthiophene isomers, the principles of oxidative coupling are relevant. This process typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to induce the coupling of monomer units. rsc.org

The mechanism of oxidative polymerization of thiophenes generally proceeds through the formation of radical cations. For 3-alkylthiophenes, this method can lead to polymers with varying degrees of regioregularity due to different possible coupling positions. rsc.org However, for a symmetrical monomer like this compound, where polymerization occurs at the terminal 5 and 5' positions, the issue of head-to-tail versus head-to-head coupling is inherently avoided, leading to a more defined polymer structure. The resulting poly(this compound) would theoretically possess a regular alternating structure of the octyl-substituted bithiophene units.

Regioregularity Control in Thiophene-Based Polymerization

Regioregularity, the specific arrangement of monomer units in a polymer chain, is a critical factor influencing the properties of polythiophenes. nih.govacs.org For 3-substituted thiophenes, polymerization can result in head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. acs.orgwikipedia.org A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-π stacking and improves charge carrier mobility. acs.orgnih.gov

Several synthetic methods have been developed to control regioregularity, including the McCullough, Rieke, and Grignard Metathesis (GRIM) methods. acs.orgmdpi.com These methods often involve the use of specific catalysts, such as nickel complexes, to direct the polymerization in a controlled, chain-growth manner. mdpi.comrsc.org This level of control allows for the synthesis of regioregular poly(3-alkylthiophene)s (rrP3ATs) with precisely defined molecular weights and end-groups. nih.gov

In the context of polymers incorporating this compound, the monomer unit itself is symmetrical. When this unit is copolymerized with other monomers, the primary concern for regioregularity shifts to the connectivity between the different monomer units. The use of pre-synthesized, well-defined blocks like this compound can simplify the polymerization process and ensure a specific, alternating structure in the final copolymer.

Design and Synthesis of Donor-Acceptor (D-A) Copolymers Incorporating Bithiophene Units

Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting units, are a major class of materials in organic electronics. The this compound unit, being electron-rich, serves as an excellent donor moiety in these architectures. ossila.com The design of D-A copolymers allows for the tuning of the polymer's band gap, absorption spectrum, and charge transport characteristics. mdpi.com

The synthesis of these copolymers is often achieved through cross-coupling reactions such as Stille, Suzuki, and direct arylation polymerization (DArP). nih.govmdpi.com These methods enable the precise connection of the donor (bithiophene) and acceptor units to create well-defined alternating copolymers. researchgate.net

Copolymers of this compound with strong acceptor units like naphthalene (B1677914) diimide (NDI) and perylene (B46583) diimide (PDI) have been extensively studied for their applications as n-type semiconductors in organic field-effect transistors (OFETs) and all-polymer solar cells. ossila.comrsc.org

A well-known example is the copolymer P(NDI2OD-T2), which alternates NDI units with bithiophene (T2) units. ossila.comacs.orgnih.gov This polymer exhibits high electron mobility due to its planar backbone and strong π-π stacking. rsc.org The synthesis is typically carried out via Stille coupling between a distannylated bithiophene, such as 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220), and a dibrominated NDI derivative. ossila.compolimi.it The properties of P(NDI2OD-T2) can be further tuned by incorporating a third component, such as PDI, to create random copolymers. acs.orgfigshare.com This strategy has been shown to disrupt aggregation and improve performance in all-polymer solar cells. acs.org

DFT calculations have revealed that in P(NDI-2T) copolymers, the frontier molecular orbitals are predominantly localized on the respective donor and acceptor units, leading to a charge transfer character in the lowest singlet state. rsc.orgrsc.org In contrast, for P(PDI-2T) copolymers, the frontier orbitals are largely localized on the PDI unit. rsc.orgrsc.org

Table 1: Properties of NDI- and PDI-Bithiophene Copolymers

Diketopyrrolopyrrole (DPP) is another important acceptor unit used in the synthesis of D-A copolymers. beilstein-journals.org Copolymers incorporating DPP and bithiophene units have been developed for applications in organic photovoltaics and thin-film transistors. nih.gov The strong donor-acceptor interaction between DPP and thiophene (B33073) units leads to polymers with low band gaps. beilstein-journals.org

For instance, copolymers of DPP with monochlorinated bithiophene have been synthesized and investigated in non-fullerene organic solar cells. acs.org The properties of these polymers can be tuned by modifying the flanking units on the DPP core. acs.org Additionally, incorporating fused bithiophene imide oligomers into DPP-based polymers has been shown to produce n-type materials with high electron mobilities. nih.gov The synthesis of DPP-bithiophene copolymers can be achieved through methods like Stille or Suzuki polymerization. rsc.org

Table 2: Examples of DPP-Bithiophene Copolymers and their Properties

Fluorene (B118485) and carbazole (B46965) are other donor units that can be copolymerized with bithiophene to create conjugated polymers with interesting properties. These copolymers are often synthesized via Suzuki or Stille coupling reactions.

A copolymer of 3,3'-di-n-octyl-2,2'-bithiophene and fluoren-9-one has been synthesized and characterized. rsc.org This polymer, PDOBTF, represents a class of copolymers where the properties can be tuned by varying the length and regiochemistry of the oligothiophene segments. rsc.org

Carbazole-based copolymers with bithiophene units have also been prepared. epa.govcapes.gov.brelectrochemsci.org For example, a series of copolymers composed of alternating 2,7-linked 3,6-difluoro-9-(1-octyl-nonyl)-carbazole units and bithiophene units have been synthesized through Suzuki polymerization. epa.govelectrochemsci.org These materials exhibit distinct electrochemical and photophysical properties depending on the specific acceptor units incorporated alongside the carbazole and bithiophene moieties. epa.gov

Electronic Structure, Charge Transport, and Energy Level Engineering

Fundamental Charge Transport Mechanisms in Bithiophene-Containing Organic Semiconductors

In many organic semiconductors, including those based on bithiophene, charge carriers are not delocalized in wide energy bands as in crystalline inorganic semiconductors. Instead, they are often localized on individual molecules or small segments of a polymer chain, moving through the material via a "hopping" mechanism. acs.org The strong interaction between the charge carrier and the molecular structure leads to the formation of a quasiparticle known as a polaron. aps.orgarxiv.org

The small-polaron hopping model is a cornerstone for understanding charge transport in numerous organic semiconductors. osti.gov In this framework, a charge carrier (an electron or hole) and the local distortion of the molecular lattice it induces travel together as a single entity, the polaron. aps.org This charge localization arises from strong electron-phonon coupling. arxiv.org For a charge to move to an adjacent molecule, it must overcome an energy barrier associated with the molecular reorganization required to accommodate the charge in its new location. ep2-bayreuth.de

This process is typically incoherent and thermally activated. arxiv.org The rate of hopping can often be described by Marcus theory, which models the charge transfer between a donor and an acceptor state. arxiv.orgrsc.org The model considers both the energetic disorder present in the material and the polaronic contributions from geometric relaxation. aps.orgep2-bayreuth.de In polymers containing bithiophene units, such as P(NDI2OD-T2), variable-temperature electrical measurements show a temperature-activated mobility, which is consistent with the small-polaron hopping mechanism. osti.gov In materials with low charge mobility (typically < 1 cm² V⁻¹ s⁻¹), the charge carrier tends to localize on a single molecule, and its movement occurs through these thermally activated hopping events. acs.org

While nearest-neighbor hopping is a simple model, the energetic landscape in disordered organic semiconductors is complex. aps.org A charge carrier on a particular site may find that the energy barrier to hop to an adjacent molecule is prohibitively high. In such cases, it may be more favorable to hop to a molecule that is further away but closer in energy. aps.org This mechanism is described by the Variable Range Hopping (VRH) theory. mdpi.comnih.gov

VRH becomes particularly important at low temperatures, where carriers lack the thermal energy to overcome large energetic barriers to the nearest neighbor. aps.org Models based on VRH have been shown to provide a more consistent description of charge transport across a range of organic semiconductor devices compared to simpler nearest-neighbor hopping models. aps.orgarxiv.org The inclusion of VRH is crucial for accurately analyzing experimental data, as models that only account for nearest-neighbor hopping can lead to an underestimation of the material's energetic disorder. arxiv.org The probability of VRH increases with greater energetic disorder and with molecular wave functions that decay more slowly with distance. aps.org

Influence of Molecular Orientation on Charge Transport

The efficiency of charge transport is not solely an intrinsic property of the molecule but is profoundly influenced by the arrangement and orientation of molecules in the solid-state thin film. mdpi.com Charge mobility is highly anisotropic, with transport being most efficient along the polymer backbone and in the direction of π-π stacking, and slowest along the direction of insulating alkyl side chains. mdpi.com

Controlling the molecular orientation—for instance, achieving a "face-on" (conjugated plane parallel to the substrate) or "edge-on" (conjugated plane perpendicular to the substrate) arrangement—is a key strategy for enhancing device performance. rsc.orgdiva-portal.org Recent studies on isoindigo-based polymers containing bithiophene have shown that achieving a bimodal orientation, with a mix of face-on and edge-on crystallites, can facilitate three-dimensional charge transport, leading to a dramatic improvement in mobility. nih.gov Similarly, in copolymers like poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2), processing with additives can enhance the degree of face-on orientation, which correlates with improved charge transfer dynamics. rsc.orgdiva-portal.org The ability to align polymer chains in a preferred direction is a critical method for boosting charge mobility in semiconductor polymers. mdpi.com

| Polymer | Side Chain Structure | Dominant Orientation | Average Hole Mobility (cm²/V·s) |

|---|---|---|---|

| Reference Polymer 1 | Symmetric (Branched) | Edge-on | 0.47 |

| Reference Polymer 2 | Symmetric (Linear) | Edge-on | 0.51 |

| Asymmetric Polymer | Asymmetric (Branched/Linear) | Bimodal (Edge-on/Face-on) | 3.8 (Max: 5.1) |

Frontier Molecular Orbital (FMO) Analysis in Bithiophene Systems

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy level relates to the ability of a molecule to donate an electron (its p-type character), while the LUMO level relates to its ability to accept an electron (its n-type character). youtube.com The spatial distribution of these orbitals indicates the regions of a molecule involved in these electronic processes. acs.org

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (ΔE H−L), a critical parameter that determines the energy of the lowest electronic excitation and influences the material's color and electrochemical stability. researchgate.netresearchgate.net In organic semiconductors, tuning this gap is a primary goal of molecular design. scispace.com For bithiophene-based systems, the HOMO is typically located on the electron-rich 2,2'-bithiophene (B32781) fragment. mdpi.com

Incorporating electron-withdrawing or electron-donating units into a molecule with a bithiophene core can effectively modulate the HOMO and LUMO energy levels and thus the energy gap. researchgate.net For example, creating donor-acceptor systems is a well-established strategy for lowering the energy gap. acs.org As shown in the table below, linking bithiophene to different core units significantly alters the FMO energies. A smaller HOMO-LUMO gap generally indicates higher reactivity and facilitates intramolecular charge transfer. researchgate.net

| Monomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Bithiophene | -5.8 | -1.8 | 4.0 |

| BT-FLU-BT | -5.9 | -3.0 | 2.9 |

| BT-NDI-BT | -6.4 | -4.4 | 2.0 |

Electronic Coupling and Reorganization Energies

Within the framework of Marcus theory, the rate of charge transfer between two molecules depends exponentially on the activation energy, which is a function of two key microscopic parameters: the reorganization energy (λ) and the electronic coupling (also known as the transfer integral, t or Hif). osti.govrsc.org

The reorganization energy (λ) is the energy cost associated with the geometric relaxation of the molecules and their surrounding environment as a charge moves from one to the other. It represents the strength of the electron-vibration coupling. osti.gov A large reorganization energy can hinder charge transfer. acs.org

The electronic coupling (t) describes the strength of the electronic interaction between the initial and final states (i.e., the two molecules involved in the hop). rsc.org It is highly sensitive to the distance and relative orientation between the molecules. Efficient charge transport requires significant electronic coupling.

For a model compound NDI-T2-NDI, where two naphthalene diimide (NDI) units are bridged by a bithiophene (T2) unit, the electronic coupling was estimated to be at least 21 meV, while the reorganization energy was found to be in the range of 0.45-0.56 eV. osti.gov In efficient organic solar cells, a large reorganization energy (e.g., λ ≈ 0.7 eV) and a small electronic coupling between donor and acceptor materials are desirable to slow down charge recombination, a loss mechanism. acs.org These parameters are fundamental to the design of new materials, as they directly control the kinetics of charge transport and recombination at the molecular level. acs.orgpnas.org

Theoretical Frameworks for Electronic Structure Prediction

Theoretical and computational chemistry provide indispensable tools for predicting and understanding the electronic properties of conjugated organic materials like 5-n-Octyl-2,2'-bithiophene. These methods allow for the calculation of molecular geometries, electronic energy levels, and excited-state dynamics, offering insights that complement experimental findings and guide the design of new materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic structure of thiophene-based oligomers and polymers. researchgate.netsapub.org By approximating the many-electron problem in terms of the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. researchgate.net It is frequently used to optimize molecular geometries and to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comresearchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the material's electronic band gap and optical absorption properties. acs.org

In studies of molecules containing bithiophene units, DFT calculations are essential for several reasons:

Geometric Optimization: The planarity of the bithiophene backbone is crucial for effective π-conjugation. DFT can predict how substituents, such as the n-octyl chain, induce steric effects that may cause twisting between the thiophene (B33073) rings, thereby affecting conjugation and electronic properties. mdpi.com

Frontier Orbital Analysis: The HOMO and LUMO energy levels determine the electron-donating and electron-accepting capabilities of the molecule, respectively. acs.org These values are vital for predicting charge injection barriers and the open-circuit voltage in organic photovoltaic devices. sapub.org For instance, in donor-acceptor systems, the HOMO is often localized on the electron-rich donor unit (like bithiophene), while the LUMO resides on the electron-poor acceptor unit. acs.org

Charge Transport Parameters: DFT is used to calculate reorganization energies (λ), which quantify the geometric relaxation energy required upon the addition or removal of an electron. nih.gov Lower reorganization energies for both holes (λ_hole) and electrons (λ_electron) are indicative of more efficient charge transport. nih.govmdpi.com

For polymers incorporating the 2,2'-bithiophene moiety, such as the widely studied n-type polymer P(NDI2OD-T2), DFT calculations on model compounds are employed to understand intramolecular electronic processes. osti.gov A study on an NDI-T2-NDI model compound used DFT to show that upon reduction, the negative charge localizes on one of the NDI units, forming a broken-symmetry ground state. This finding strongly supports a small-polaron hopping mechanism for electron transport along the polymer chain. osti.gov

| Compound/System | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2,2'-Bithiophene (BT) | B3LYP/6-311++G(d,p) | -6.142 | 0.443 | 6.585 | researchgate.net |

| Dithieno[3,2-b:2′,3′-d]thiophene derivative (Compound 2) | B3LYP/6-31G(d) | -4.91 | -1.68 | 3.23 | mdpi.com |

| Dithieno[3,2-b:2′,3′-d]thiophene derivative (Compound 3) | B3LYP/6-31G(d) | -4.92 | -1.70 | 3.22 | mdpi.com |

| O-IDTBR1 (Nonfullerene Acceptor) | M06/6-311G(d,p) | -5.615 | -3.230 | 2.385 | acs.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Dynamics

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these transitions. rsc.orggaussian.com This information is used to simulate and interpret UV-visible absorption spectra. nih.govrsc.org

For conjugated systems like this compound and its derivatives, TD-DFT is crucial for understanding their photophysical behavior. Key applications include:

Simulating Absorption Spectra: By calculating the energies and intensities of electronic transitions (e.g., the HOMO → LUMO transition), TD-DFT can predict the main absorption bands. nih.govmdpi.com For complex polymers, calculations often reveal multiple transitions, such as π–π* and intramolecular charge-transfer (ICT) transitions, which correspond to distinct absorption bands observed experimentally. acs.org

Analyzing Excited-State Character: TD-DFT, often combined with Natural Transition Orbital (NTO) analysis, provides a detailed picture of the nature of an electronic excitation. acs.orgnih.gov NTOs simplify the description of a transition by representing it as a promotion of an electron from a single "hole" orbital to a single "particle" orbital. This analysis is particularly valuable for complex donor-acceptor polymers containing bithiophene units, where the character of excited states can be multiconfigurational and highly dependent on the choice of the DFT functional. acs.orgnih.gov

Benchmarking Functionals: The accuracy of TD-DFT results is highly dependent on the chosen exchange-correlation functional. Studies on pyridine-thiophene oligomers have shown that range-separated hybrid functionals like CAM-B3LYP, ωB97XD, and M06-2X provide vertical excitation energies that are in closer agreement with higher-level theoretical benchmarks, whereas global hybrid (e.g., B3LYP) or pure functionals can be less accurate. nih.gov

In a study of the n-type polymer N2200, which contains 2,2'-bithiophene units, TD-DFT calculations revealed that the electronic structure is more complex than that of simpler homopolymers. acs.orgnih.gov The choice of functional significantly impacted the predicted optical transitions, and the presence of both electron-rich (thiophene) and electron-poor (NDI) subunits was shown to break the symmetry between n- and p-doping, as holes and electrons prefer to localize on different parts of the polymer backbone. acs.orgnih.gov Such detailed insights are fundamental for understanding the complex electronic behavior of functional organic materials.

Thin Film Morphology and Supramolecular Organization

Impact of Film Morphology on Electrical Properties and Device Performance

The charge transport in organic semiconductors is governed by the anisotropic intermolecular interactions, making the control over thin-film morphology and molecular packing essential for achieving high device-to-device reproducibility. acs.org Variations in morphology, such as the presence of grain boundaries, amorphous regions, or different crystalline polymorphs, can act as charge traps or scattering sites, thereby limiting the charge carrier mobility. acs.org For instance, in bithiophene-based oligomers, different isomers can lead to distinct crystalline domains with varying interplanar spacing, which in turn affects the optical and electronic properties of the film. nih.gov The relationship between molecular weight and the resulting microstructure has also been shown to significantly influence the electrical properties of bithiophene-containing polymers. acs.org

Fabrication Techniques for Controlled Thin Film Formation

Several solution-based deposition techniques have been developed to control the thin film morphology of organic semiconductors like 5-n-octyl-2,2'-bithiophene. These methods aim to produce uniform, highly crystalline films over large areas.

Blade-coating and solution-shearing are scalable techniques that have shown great promise for fabricating highly ordered organic semiconductor thin films. acs.orgresearchgate.net These methods involve the controlled spreading of a solution of the organic semiconductor onto a substrate using a blade. The shearing force applied during the coating process can induce molecular alignment and promote the growth of large crystalline domains. researchgate.net

The coating speed is a critical parameter that influences the crystallization process and the resulting film texture. researchgate.net At low shearing speeds, it is possible to produce nearly single-crystalline films as crystallization occurs at the meniscus contact line during solvent evaporation. researchgate.net In contrast, faster drying conditions can lead to crystallization initiating at the air-liquid interface. researchgate.net The interfacial properties between the solution and the substrate also play a significant role in the molecular packing and charge transport of the resulting film. rsc.org For instance, modifying the substrate with self-assembled monolayers can improve polymer alignment and enhance charge carrier mobility. rsc.org

Table 1: Influence of Blade-Coating Parameters on Thin Film Properties

| Parameter | Effect on Morphology | Impact on Performance |

|---|---|---|

| Coating Speed | Influences crystal size and orientation. Slower speeds can lead to larger, more ordered domains. | Higher charge carrier mobility is often observed in films with larger, well-aligned crystals. |

| Substrate Temperature | Affects solvent evaporation rate and molecular mobility during film formation. | Can be optimized to achieve desired crystallinity and device performance. |

| Solution Concentration | Determines the final film thickness and can influence the nucleation and growth of crystals. | Film thickness needs to be optimized for specific device applications. |

| Blade Gap | Controls the thickness of the wet film and consequently the final dry film. | Affects the overall device characteristics. |

Spin-Coating and Solution Processing

Spin-coating is a widely used laboratory-scale technique for depositing thin films from solution. researchgate.net While it can produce uniform films, achieving large-area crystalline domains can be more challenging compared to blade-coating. The process involves dispensing the semiconductor solution onto a spinning substrate. The centrifugal force spreads the solution, and subsequent solvent evaporation leaves a thin film. researchgate.net

The final film thickness and morphology are influenced by several factors, including the spin speed, acceleration, and the properties of the solvent such as its viscosity and evaporation rate. researchgate.net For bithiophene-based materials, the choice of solvent is crucial as it can significantly affect the solubility of the material and the subsequent film-forming process, ultimately impacting the surface morphology of the resulting film. jlu.edu.cn

In Situ Measurement Techniques for Morphological Evolution Studies

To understand and control the formation of thin films, it is crucial to study the morphological evolution in real-time during the deposition process. nih.gov In situ measurement techniques provide valuable insights into the crystallization kinetics and the development of the film's microstructure. nih.govep2-bayreuth.de

Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and grazing-incidence small-angle X-ray scattering (GISAXS) are powerful tools for probing the molecular packing and the nanoscale morphology of the film as it forms. nih.gov These methods can be combined with other in situ probes, like optical spectroscopy (UV-vis and photoluminescence), to correlate the structural evolution with the development of the film's electronic and optical properties. nih.govep2-bayreuth.de Such studies allow for the identification of different stages of film formation, from the liquid state to the final dry film, and how they are influenced by processing conditions. nih.gov

Role of Solvent and Coating Temperature in Film Development

The choice of solvent and the coating temperature are critical parameters that profoundly influence the thin film morphology of solution-processed organic semiconductors. jlu.edu.cnd-nb.info The solvent's properties, such as its boiling point, viscosity, and ability to dissolve the semiconductor, dictate the drying dynamics and the time available for molecular self-organization. d-nb.info

For instance, using a high-boiling-point solvent or a mixture of solvents can slow down the evaporation rate, allowing more time for the molecules to arrange into a well-ordered crystalline structure. researchgate.net Statistical analysis of large experimental datasets has shown that solvent selection has the most significant impact on the final device performance due to its influence on the active layer's microstructure. d-nb.info

The coating temperature also plays a vital role by affecting the solvent evaporation rate and the thermal energy available for the molecules to overcome kinetic barriers to crystallization. d-nb.info Optimizing the coating temperature can lead to improved crystallinity and, consequently, enhanced device performance.

Supramolecular Assembly and Ordering of Bithiophene-Based Systems

The self-assembly of bithiophene-based molecules into well-defined supramolecular structures is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic cores and van der Waals interactions between the alkyl side chains. rsc.org The resulting molecular ordering in the solid state is crucial for efficient charge transport.

In many bithiophene systems, the molecules adopt a herringbone-type packing, where neighboring molecules are arranged in a tilted fashion. rsc.org The specific arrangement is influenced by electrostatic interactions. rsc.org The presence of alkyl chains can facilitate interdigitation, leading to a partial mixing of aromatic and aliphatic moieties, which can further influence the packing density and electronic coupling between molecules. rsc.org The ability to control this supramolecular assembly through molecular design and processing conditions is key to unlocking the full potential of this compound and related materials in organic electronics. chemimpex.com

Hydrogen-Bonding Directed Assembly

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. nsf.goviucr.org In the case of this compound, its molecular structure, which consists of two thiophene (B33073) rings and an n-octyl chain, lacks the traditional functional groups (e.g., -OH, -NH2, -COOH) that are strong hydrogen bond donors or acceptors. Consequently, hydrogen-bonding is not the primary driving force for the self-assembly of this compound. The supramolecular organization of this compound is predominantly governed by weaker non-covalent interactions such as van der Waals forces and π-π stacking between the bithiophene cores.

Studies on similar bithiophene derivatives have shown that the introduction of functional groups capable of hydrogen bonding, such as pyridyl or amide moieties, can effectively control the molecular packing. nsf.govnih.gov For instance, in pyridyl-substituted bithiophenes, hydrogen bonds have been observed to influence the crystal packing, which in turn affects the material's electronic properties. nih.gov The absence of such groups in this compound means its assembly is guided by other factors, primarily the interplay between the π-conjugated bithiophene units and the aliphatic octyl chains.

Alkyl Chain Effects on Self-Assembly and Packing

The n-octyl chain in this compound plays a crucial role in its self-assembly and packing. Alkyl chains are known to influence the solubility, processability, and solid-state organization of conjugated molecules. rsc.orgnih.gov The length of the alkyl chain has a pronounced effect on the molecular planarity and the packing motifs. researchgate.net

The primary effects of the n-octyl chain on the self-assembly of this compound can be summarized as follows:

Solubility and Processability: The octyl group enhances the solubility of the otherwise rigid bithiophene core in organic solvents, which is essential for solution-based processing techniques used in the fabrication of organic electronic devices. chemimpex.com

Molecular Ordering and Morphology: The n-octyl chains can interdigitate, leading to a more ordered packing of the molecules. This ordering is critical for efficient charge transport. The balance between the π-π interactions of the aromatic cores and the van der Waals interactions of the alkyl chains determines the thin-film morphology. Studies on oligothiophenes with varying alkyl chain lengths have shown that these chains are instrumental in achieving good molecular packing. rsc.org

| Alkyl Chain Effect | Description | Impact on this compound |

| Solubility | Increases solubility in organic solvents. | Enables solution-based processing for device fabrication. |

| Molecular Packing | Influences the arrangement of molecules in the solid state through van der Waals interactions and potential interdigitation. | Affects the degree of crystallinity and orientation of the bithiophene units. |

| Thin-Film Morphology | Governs the formation of crystalline domains and the overall landscape of the thin film. | Impacts charge carrier mobility and device performance. |

| Interdigitation | The interpenetration of alkyl chains from adjacent molecules. | Can lead to a more compact and ordered structure, enhancing π-π stacking. |

Crystallinity and Molecular Packing in Solid State

The solid-state structure of this compound is characterized by a competition between the ordering of the bithiophene cores and the alkyl chains. The π-conjugated bithiophene units tend to arrange in a co-planar fashion to maximize π-π stacking, which is favorable for charge transport. X-ray crystallography of the parent compound, 2,2'-bithiophene (B32781), reveals that the two thiophene rings are coplanar in the solid state. wikipedia.org

For alkyl-substituted oligothiophenes, the molecular packing evolves from a small molecule-like packing to a more polymer-like packing as the chain length increases. acs.orgnih.gov In thin films, these molecules often adopt a lamellar-type packing, with alternating layers of the conjugated cores and the aliphatic side chains. tripod.com The orientation of these lamellae with respect to the substrate (either "edge-on" or "face-on") has a significant impact on the charge transport properties in devices like organic field-effect transistors (OFETs).

Interface Morphology and Charge Injection Barriers

The interface between the organic semiconductor and the electrodes is a critical region that can significantly limit the performance of an organic electronic device. The morphology of the this compound film at this interface and the energy barriers for charge injection are of paramount importance.

The growth of the initial molecular layers on the electrode surface can differ from the bulk of the film, a phenomenon known as substrate-induced phases. sdu.dk The surface energy and morphology of the substrate play a crucial role in determining the orientation and packing of the molecules at the interface. sdu.dk Modifying the electrode surface with a self-assembled monolayer (SAM) is a common strategy to control the interface structure and improve device performance. sdu.dk For instance, in devices based on a related compound, 5,5'-bis(naphth-2-yl)-2,2'-bithiophene, the use of an octadecyltrichlorosilane (B89594) (OTS) SAM was found to promote a more ordered, three-dimensional molecular structure. sdu.dk

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 5-n-Octyl-2,2'-bithiophene. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed. ethernet.edu.etnih.gov

In the ¹H NMR spectrum, distinct signals corresponding to the protons on the thiophene (B33073) rings and the n-octyl chain are observed. The aromatic protons on the bithiophene core typically appear in the range of δ 6.8-7.2 ppm. The coupling patterns between adjacent protons on the rings provide definitive evidence for the 2,2'-linkage and the substitution at the 5-position. The protons of the n-octyl chain exhibit characteristic signals in the aliphatic region (δ 0.8-2.8 ppm), with the triplet of the terminal methyl group appearing at the most upfield position and the triplet of the methylene group attached to the thiophene ring appearing further downfield due to the ring's deshielding effect.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbons of the thiophene rings are typically found in the δ 120-145 ppm region, while the carbons of the octyl chain appear in the δ 14-35 ppm range. The specific chemical shifts confirm the connectivity of the alkyl chain to the bithiophene unit. srce.hr Analysis of both ¹H and ¹³C satellite spectra can provide a large dataset of dipolar couplings, which are directly related to interatomic distances and the dihedral angle between the two thiophene rings. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 5-substituted-2,2'-bithiophenes This table provides expected chemical shift ranges based on data for structurally similar compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3' | 7.15 - 7.25 | Doublet of Doublets |

| Thiophene H-5' | 7.10 - 7.20 | Doublet of Doublets |

| Thiophene H-4' | 6.95 - 7.05 | Doublet of Doublets |

| Thiophene H-3 | 6.90 - 7.00 | Doublet |

| Thiophene H-4 | 6.65 - 6.75 | Doublet |

| α-CH₂ (Octyl) | 2.75 - 2.85 | Triplet |

| β-CH₂ (Octyl) | 1.65 - 1.75 | Quintet |

| (CH₂)₅ (Octyl) | 1.25 - 1.45 | Multiplet |

| CH₃ (Octyl) | 0.85 - 0.95 | Triplet |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic properties of this compound, which arise from the promotion of electrons from a ground state to a higher energy orbital upon absorption of light. uzh.ch The spectrum is dominated by a strong absorption band in the UV region, which is characteristic of a π → π* transition within the conjugated bithiophene system. libretexts.org This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For conjugated molecules like this compound, the energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption (λₘₐₓ). The extension of the π-conjugation in the bithiophene core results in a λₘₐₓ that is significantly red-shifted compared to a single thiophene ring. The position of λₘₐₓ is also sensitive to the solvent environment. The attachment of the n-octyl group primarily enhances solubility and influences solid-state packing, having a minor electronic effect on the λₘₐₓ in solution compared to unsubstituted 2,2'-bithiophene (B32781). The planarity of the conjugated π-system in the thiophene rings is associated with a spectroscopic shift in the dominant absorption peak.

Table 2: Electronic Absorption Data for 2,2'-Bithiophene and Related Compounds in Solution

| Compound | Solvent | λₘₐₓ (nm) | Transition Type |

|---|---|---|---|

| 2,2'-Bithiophene | Dioxane | 302 | π → π* |

| p-Bis(2,2′-bithiophene-5-yl)benzene | Dioxane | 391 | π → π* |

Data for this compound is expected to be similar to that of 2,2'-bithiophene. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in the outermost ~10 nm of a material. carleton.edu For this compound, XPS analysis can verify the presence of carbon and sulfur and provide information about their chemical environments. caltech.edu

The XPS survey scan would show peaks corresponding to the core-level electrons of carbon (C 1s) and sulfur (S 2p). High-resolution scans of these regions provide more detailed information. The C 1s spectrum can be deconvoluted into multiple peaks, distinguishing between the carbon atoms of the thiophene rings (C-S and C=C bonds) and those of the aliphatic n-octyl chain (C-C and C-H bonds). aps.org

The S 2p core-level spectrum is particularly informative for thiophene-based materials. It appears as a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit splitting. carleton.edu The binding energy of these peaks is characteristic of sulfur in a thiophene ring. Any significant shift to higher binding energies could indicate oxidation of the sulfur atom. Analysis of poly(2,2'-bithiophene) has shown that upon oxidation (doping), the C 1s and S 2p spectra reveal the presence of both neutral and partially charged species, indicating the location of charge in the polymer backbone. aps.org

Table 3: Expected Core-Level Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C, C-H (Aliphatic & Aromatic) |

| Carbon | C 1s | ~286.0 | C-S (Thiophene) |

| Sulfur | S 2p₃/₂ | ~164.0 | Thiophene Sulfur |

| Sulfur | S 2p₁/₂ | ~165.2 | Thiophene Sulfur |

Binding energies are approximate and can vary based on instrument calibration and sample charging. caltech.eduresearchgate.net

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of this compound. By scanning the potential applied to a working electrode on which the compound is coated or in a solution containing it, one can determine its oxidation and reduction potentials. researchgate.net

For this compound, the CV scan typically shows an irreversible oxidation wave corresponding to the electrochemical polymerization of the monomer. winona.edu The oxidation of the bithiophene unit generates a radical cation, which is highly reactive and couples with other radical cations or neutral monomers to form longer oligomeric and polymeric chains on the electrode surface. The potential at which this oxidation occurs is a key parameter; for 2,2'-bithiophene, polymerization is observed at approximately 1.0 V vs Ag/AgCl. winona.edu The presence of the electron-donating octyl group is expected to slightly lower this oxidation potential.

Once a film of poly(this compound) is formed, subsequent CV scans will show reversible redox waves corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer film. These processes are associated with the injection and removal of charge carriers (polarons and bipolarons) and are accompanied by a distinct color change (electrochromism).

Table 4: Electrochemical Data for Thiophene Monomers

| Compound | Process | Potential (V vs. Ag/AgCl) |

|---|---|---|

| Thiophene | Polymerization Onset | ~1.6 |

| 2,2'-Bithiophene | Polymerization Onset | ~1.0 |

| This compound | Polymerization Onset | Expected < 1.0 |

Data obtained in acetonitrile solution with a lithium perchlorate electrolyte. winona.edu

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography and morphology of thin films of this compound. nih.gov AFM provides three-dimensional images of the film surface at the nanoscale, revealing crucial information about film continuity, grain size, domain structure, and surface roughness. researchgate.netresearchgate.net

For applications in organic electronics, a smooth and well-ordered film is often desired. AFM analysis can quantify the surface roughness, typically expressed as the root-mean-square (RMS) roughness. nih.gov A low RMS value indicates a smooth surface. The images can also show the formation of crystalline domains or spherulites upon processing, and the size and connectivity of these domains significantly impact charge transport properties. By analyzing the height and phase images obtained from AFM, one can gain insight into the molecular packing and organization within the film, which is influenced by deposition conditions such as substrate temperature and solvent evaporation rate. rug.nl

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystalline Structure Analysis

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a critical technique for analyzing the crystalline structure, molecular packing, and orientation of this compound in thin films. cornell.edu By directing an X-ray beam at a very shallow angle to the film surface, GIWAXS can probe the crystal structure within the film. dtu.dk

The resulting 2D scattering pattern provides information about the molecular arrangement relative to the substrate. For thiophene-based materials, two primary packing orientations are typically observed: "edge-on," where the thiophene rings are perpendicular to the substrate, and "face-on," where they are parallel. The "edge-on" orientation is often preferred for field-effect transistors as it facilitates in-plane π-π stacking, which is favorable for charge transport between molecules.

The GIWAXS pattern displays a series of diffraction peaks. The peaks along the out-of-plane direction (q_z) relate to the lamellar stacking distance, which is influenced by the length of the n-octyl side chains. Peaks along the in-plane direction (q_xy) correspond to the π-π stacking distance, a critical parameter for electronic coupling. Analysis of these peak positions and intensities allows for the determination of the unit cell parameters and the degree of crystallinity within the film. dtic.mil

Spectroelectrochemical Measurements

Spectroelectrochemistry combines electrochemical techniques (like cyclic voltammetry) with spectroscopic measurements (typically UV-Vis-NIR absorption) to study the changes in the electronic absorption spectrum of a material as its oxidation state is varied. uni-halle.de This method is invaluable for characterizing the charge carriers (polarons and bipolarons) in conjugated materials derived from this compound. rsc.org

During an in-situ experiment, a thin film of the material on a transparent conductive electrode (e.g., ITO glass) is placed in an electrochemical cell within a spectrophotometer. As the applied potential is incrementally increased to oxidize the film, a series of absorption spectra are recorded.

Upon oxidation, the initial π → π* absorption band of the neutral material decreases in intensity. Concurrently, new absorption bands appear at lower energies (longer wavelengths), often in the visible and near-infrared (NIR) regions. These new bands are the spectroscopic signatures of the generated charge carriers. At low oxidation levels, the formation of radical cations (polarons) gives rise to specific absorption peaks. At higher oxidation levels, these can combine to form dications (bipolarons), which have their own characteristic absorption features at even lower energies. By correlating the spectral changes with the applied potential, one can identify the electronic transitions associated with each charged state. uni-halle.de

Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components in next-generation electronics, including flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility and the on/off ratio of the semiconductor used. Bithiophene derivatives are widely explored for these applications due to their good charge transport properties and environmental stability.

n-Channel and p-Channel Semiconductor Functionality

Organic semiconductors can be classified as p-channel (hole-transporting), n-channel (electron-transporting), or ambipolar (transporting both holes and electrons). While many thiophene-based materials traditionally exhibit p-channel behavior, chemical modification can induce n-channel properties. For instance, the incorporation of electron-withdrawing groups into a bithiophene-based polymer backbone can lead to materials with n-channel functionality. An example is the homopolymer poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide), which demonstrates n-channel field-effect transistor activity. acs.org Conversely, copolymers that include the bithiophene unit can exhibit stable p-channel operation. acs.org The specific functionality of a material containing the 5-n-octyl-2,2'-bithiophene unit would depend on the other chemical moieties within the larger molecule.

Mobility and On/Off Ratio Performance

The charge carrier mobility (μ) and the on/off current ratio are critical parameters for OFETs. High mobility allows for faster switching speeds, while a high on/off ratio ensures low power consumption and well-defined switching states. Research on polymers incorporating bithiophene units has shown promising results. For example, a new azine polymer, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), has been reported to exhibit hole mobilities up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in OFETs, functioning as a p-channel material. rylene-wang.com In another study, a diketopyrrolopyrrole (DPP)-containing donor-acceptor polymer with bithiophene units achieved a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹. rsc.org

| Polymer | Semiconductor Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | p-channel | 4.1 × 10⁻² | - | rylene-wang.com |

| Poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) (P1) | n-channel | > 0.01 | 10⁷ | acs.org |

| Poly(N-(2-octyldodecyl)-2,2′:5′,2′′:5′′,2′′′-quaterthiophene-3,3′-dicarboximide) (P2) | p-channel | ~0.01 | 10⁷ | acs.org |

| Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT) | p-channel | up to 0.53 | - | rsc.org |

Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)

Organic photovoltaic cells offer the potential for low-cost, flexible, and large-area solar energy conversion. The active layer in many OPVs is a bulk heterojunction (BHJ), which is a blend of an electron donor and an electron acceptor material. Bithiophene-containing molecules are often used as electron donor materials due to their ability to absorb light in the solar spectrum and their suitable electronic energy levels.

Bulk Heterojunction (BHJ) Architectures

The bulk heterojunction architecture is a key design for efficient organic solar cells. wikipedia.org In a BHJ, the donor and acceptor materials are mixed together to form an interpenetrating network, which maximizes the interfacial area for charge separation. nrel.gov This is crucial because excitons (bound electron-hole pairs) generated by light absorption in the donor material must diffuse to a donor-acceptor interface to be separated into free charge carriers. Fullerene derivatives, such as PCBM (phenyl-C61-butyric acid methyl ester), are commonly used as electron acceptors in BHJ solar cells. wikipedia.org

Power Conversion Efficiency (PCE) Optimization

The power conversion efficiency (PCE) is the primary metric for evaluating the performance of a solar cell. The PCE is determined by the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). Research on small molecules and polymers incorporating bithiophene units has demonstrated pathways to achieving high PCEs. For instance, small molecules with a fluorinated 2,2′-bithiophene core have been used as donor materials in solution-processed organic solar cells, achieving a PCE of up to 9.00% after solvent vapor annealing. acs.org In another example, a new azine polymer containing a bithiophene unit, when used as a donor in OPVs, resulted in a PCE of up to 2.18%. rylene-wang.com

The following table presents the photovoltaic performance of some devices based on bithiophene-containing materials.

| Donor Material | Acceptor Material | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) | Reference |

| FBT(TDPP-T)₂ (fluorinated 2,2′-bithiophene core) | PC₇₁BM | 9.00 | 16.14 | - | 73.52 | acs.org |

| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | - | 2.18 | - | - | - | rylene-wang.com |

| DRT3-BDT (terthiophene bridge) | PC₇₁BM | 6.76 | 11.92 | 0.90 | 63 | wikipedia.org |

| DTT3-BDT (terthiophene bridge) | PC₇₁BM | 5.25 | 10.52 | 0.86 | 56 | wikipedia.org |

| (Octylsulfanyl)bithiophene and benzodithiophene copolymer | researchgate.netPCBM | 2.3 | - | - | - |

Donor-Acceptor Polymer Blends

In donor-acceptor polymer blends for OPVs, the choice of both the donor and acceptor materials, as well as the morphology of the blend, are critical for device performance. The energy levels of the donor and acceptor must be aligned to facilitate efficient charge transfer. Bithiophene-containing polymers have been extensively studied as donor materials in blends with fullerene and non-fullerene acceptors. For example, copolymers based on (octylsulfanyl)bithiophene and benzodithiophene units have been blended with researchgate.netPCBM to create bulk heterojunction solar cells. The performance of these devices is influenced by the specific chemical structures of the donor and acceptor, which affect their electronic properties and their ability to form an optimal nanoscale morphology for charge generation and transport.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Thiophene-based oligomers and polymers, including derivatives of this compound, have generated substantial interest as active materials in organic light-emitting diodes (OLEDs) due to their attractive electroluminescent properties. kyoto-u.ac.jp These materials are integral to the emitting layer of an OLED, where the recombination of electrons and holes leads to the emission of light.

A notable example is the use of a related polymer, poly[3-(4-octylphenyl)-2,2'-bithiophene] (PTOPT), in a heterojunction device that demonstrates the capability of emitting white light by combining red, green, and blue emissions simultaneously. In this device, the PTOPT layer is paired with an electron-transporting molecular layer, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD). The resulting electroluminescence spectrum shows distinct peaks, with red-orange light attributed to the polymer layer and blue light from the molecule layer. A green emission is also observed, which is proposed to originate from a transition at the interface between the two organic layers.

The performance of such devices highlights the potential of bithiophene derivatives in advanced display technologies. Key performance metrics for the PTOPT/PBD device are detailed below.

| Performance Metric | Value | Source |

| Quantum Efficiency | 0.3% | |

| Turn-on Voltage | 7 V | |

| Emission Peaks | 410 nm (Blue), 530 nm (Green), 620 nm (Red-Orange) |

The efficiency of light emission in organic electronic devices is significantly influenced by the device architecture. For instance, in organic light-emitting field-effect transistors (OLEFETs), the channel length between the source and drain electrodes is a critical factor for achieving efficient electron injection and subsequent electroluminescence. kyoto-u.ac.jp By creating a high electrical field, typically approaching 1 MV/cm, the energy barrier at the electrode-organic interface can be modified, facilitating the electron injection necessary for light emission. kyoto-u.ac.jp This principle underscores the importance of device engineering in harnessing the full electroluminescent potential of materials like this compound and its polymeric derivatives.

Potential in Electrochemical Sensors

The electrochemical properties of this compound make it a promising candidate for the development of electrochemical sensors. These sensors are analytical devices that respond to specific analytes with a measurable electrical signal, offering advantages such as high sensitivity, precision, low cost, and portability. mdpi.comnih.gov

The core of such a sensor would be a conductive polymer film created from the this compound monomer. This can be achieved through electrochemical polymerization, a process where the monomer is deposited onto an electrode surface (such as indium tin oxide or gold) by applying an electrical potential. winona.edu Research has shown that the presence of 2,2'-bithiophene (B32781) can significantly enhance the rate of electrochemical polymerization of thiophenes and lower the required applied potentials. dtic.mil This is advantageous as it can minimize side reactions during film formation. dtic.mil The polymerization of 2,2'-bithiophene itself occurs at a lower potential (around 1.0 V) compared to unsubstituted thiophene (B33073) (around 1.6 V), facilitating a more controlled deposition of the polymer film. winona.edu

Once the poly(this compound) film is formed on the electrode, it can be functionalized to detect specific target analytes. The general mechanism of an electrochemical sensor involves the interaction of the analyte with the functionalized polymer surface, leading to a change in the electrical properties of the film (e.g., current, potential, or impedance). This change is then measured and correlated to the concentration of the analyte. mdpi.com

The versatility of this approach allows for the creation of various types of sensors:

Enzyme Biosensors: The polymer can be used to immobilize enzymes that selectively react with a target analyte.

Affinity Biosensors: The surface can be functionalized with antibodies or other biomolecules that bind specifically to the target, enabling detection for forensic or clinical applications. mdpi.commdpi.com

The inherent conductivity of the polythiophene backbone provides an excellent platform for transducing the biological or chemical recognition event into a clear electrical signal. winona.edu By integrating nanomaterials, the sensitivity and performance of these sensors can be further amplified. nih.govnih.gov

Stability and Degradation Studies

Photodegradation Mechanisms in Bithiophene-Based Films